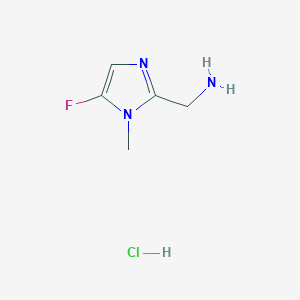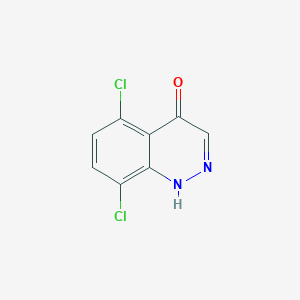
(3-Cyclopropylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylpyridin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is a derivative of pyridine, featuring a cyclopropyl group attached to the third position of the pyridine ring and a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpyridin-2-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyridine-based intermediates. One common method is the reaction of 3-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired methanol derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as zeolites, can also be employed to improve the selectivity and rate of the reaction . These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylpyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylpyridine derivative without the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-cyclopropylpyridine-2-carboxylic acid.
Reduction: Formation of 3-cyclopropylpyridine.
Substitution: Formation of 3-cyclopropylpyridine-2-yl halides or amines.
Scientific Research Applications
(3-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the cyclopropyl group.
3-Cyclopropylpyridine: Similar structure but lacks the methanol group.
3-Cyclopropylpyridine-2-carboxylic acid: Oxidized form of (3-Cyclopropylpyridin-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3-cyclopropylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-9-8(7-3-4-7)2-1-5-10-9/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
CNCROZQHUGFJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)










